molecular formula C10H10O B2635973 2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 51932-70-8

2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B2635973
CAS No.: 51932-70-8
M. Wt: 146.189
InChI Key: VAZZQRFSDNZKPO-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, featuring a carbaldehyde group at the 4-position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 1H-indene-4-carboxaldehyde using suitable reducing agents. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that alter its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-4-carboxaldehyde: Similar structure but lacks the dihydro modification.

    2,3-Dihydro-1H-indene-4-methanol: A reduced form of the aldehyde.

    4-Indanone: Contains a ketone group instead of an aldehyde.

Uniqueness

2,3-Dihydro-1H-indene-4-carbaldehyde is unique due to its specific structural features, including the dihydro modification and the presence of an aldehyde group.

Properties

IUPAC Name

2,3-dihydro-1H-indene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZQRFSDNZKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51932-70-8
Record name 2,3-dihydro-1H-indene-4-carbaldehyde
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